Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Overview
Description
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10O4. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the multicomponent cascade reaction, which allows for the efficient construction of the benzofuran ring system . This reaction often involves the use of catalysts and specific reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives and similar compounds:
Benzofuran: The parent compound, which lacks the ester and carbonyl groups present in this compound.
2,3-Dihydrobenzofuran: A reduced form of benzofuran, which lacks the carbonyl group.
Ethyl benzofuran-2-carboxylate: Similar to this compound but without the 3-oxo group.
These comparisons highlight the unique structural features and reactivity of this compound, which contribute to its distinct properties and applications .
Properties
IUPAC Name |
ethyl 3-oxo-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJHOIEDXGRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399370 | |
Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13099-95-1 | |
Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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